molecular formula C13H8S2 B1198393 Thiarubrine A CAS No. 63543-09-9

Thiarubrine A

Cat. No. B1198393
CAS RN: 63543-09-9
M. Wt: 228.3 g/mol
InChI Key: XZHCLKKXXPKULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiarubrine A is a chemical compound with the molecular formula C13H8S2 . It is a highly antifungal dithiacyclohexadiene polyine . It is produced by certain plant species, and a tissue culture system for the production of thiarubrines has been developed by culturing hairy roots of Chaenactis douglasii .


Synthesis Analysis

The synthesis of Thiarubrine A was performed by Masato Koreeda in 1994 . The synthesis involved a total of 8 linear steps, including the Dess-Martin Oxidation, Corey-Fuchs Reaction, and Sonogashira Coupling .


Molecular Structure Analysis

Thiarubrine A has a complex molecular structure. It contains a total of 23 bonds, including 15 non-H bonds, 6 multiple bonds, 3 double bonds, 3 triple bonds, 1 six-membered ring, and 1 disulfide .


Chemical Reactions Analysis

Thiarubrine A undergoes various chemical reactions. For instance, when exposed to visible light, it forms photosulfides, which are short-lived and unstable, yielding thiophenes and cyclooctasulfur upon standing at room temperature .


Physical And Chemical Properties Analysis

Thiarubrine A has an average mass of 228.333 Da and a monoisotopic mass of 228.006744 Da . More detailed physical and chemical properties would require specific experimental measurements or computational predictions.

Future Directions

Future research on Thiarubrine A could focus on its biological activities and potential applications. For instance, it has been suggested that it may be more practical to improve the growth rate of thiarubrine-producing root cultures by transformation . Additionally, further studies could investigate the potential of Thiarubrine A as a therapeutic agent given its antifungal properties .

properties

CAS RN

63543-09-9

Product Name

Thiarubrine A

Molecular Formula

C13H8S2

Molecular Weight

228.3 g/mol

IUPAC Name

3-hex-5-en-1,3-diynyl-6-prop-1-ynyldithiine

InChI

InChI=1S/C13H8S2/c1-3-5-6-7-9-13-11-10-12(8-4-2)14-15-13/h3,10-11H,1H2,2H3

InChI Key

XZHCLKKXXPKULI-UHFFFAOYSA-N

SMILES

CC#CC1=CC=C(SS1)C#CC#CC=C

Canonical SMILES

CC#CC1=CC=C(SS1)C#CC#CC=C

Other CAS RN

63543-09-9

synonyms

1-(2-methyleth-1-yn)-4-(hex-1,3-diyn-5-ene)-2,3-dithiacyclohex-1,3-diene
thiarubrine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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